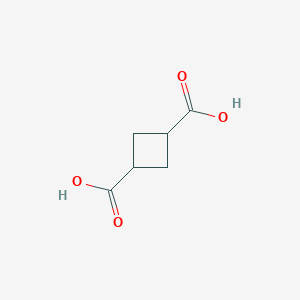

ácido ciclobutano-1,3-dicarboxílico

Descripción general

Descripción

cyclobutane-1,3-dicarboxylic acid: is an organic compound with the molecular formula C₆H₈O₄. It is a cyclic dicarboxylic acid, meaning it contains two carboxyl groups (-COOH) attached to a cyclobutane ring.

Aplicaciones Científicas De Investigación

Síntesis de compuestos marcados con deuterio

El ácido ciclobutano-1,3-dicarboxílico se utiliza en la síntesis de compuestos marcados con deuterio, que son cruciales para la investigación y el desarrollo farmacéuticos. Se ha empleado el método de química de flujo foto continuo para aumentar la síntesis de un derivado marcado con deuterio de este compuesto . Este proceso es significativo para crear versiones marcadas isotópicamente de fármacos, lo que permite estudios farmacocinéticos y metabólicos detallados.

Marcos metal-orgánicos (MOF)

Este compuesto sirve como ligando en la preparación de varios marcos metal-orgánicos de lantánidos (LnMOF). Estos marcos tienen aplicaciones potenciales en almacenamiento de gas, separación y catálisis debido a sus propiedades estructurales únicas . La capacidad del this compound para formar complejos estables con metales se aprovecha para crear estos materiales avanzados.

Bloques de construcción renovables para biopoliésteres

Se está explorando el this compound como un bloque de construcción renovable para la producción de poliésteres totalmente biobasados . Esta investigación es parte del esfuerzo más amplio para desarrollar materiales sostenibles que puedan reemplazar los plásticos derivados del petróleo, reduciendo así el impacto ambiental y la dependencia de los combustibles fósiles.

Síntesis de material polimérico

El compuesto se ha introducido en la síntesis de materiales como un componente semi-rígido para materiales poliméricos debido a su potencial significativo . Su estabilidad a la luz solar y al calor lo convierte en un excelente candidato para materiales que requieren durabilidad y resistencia a la degradación.

Estabilidad química en la síntesis de materiales

La estabilidad química del this compound es una propiedad valiosa en la síntesis de materiales. Puede soportar tratamientos ácidos y básicos, mientras que sus grupos ácidos carboxílicos reaccionan fácilmente con otras moléculas para formar nuevos materiales . Este equilibrio de reactividad y estabilidad es esencial para desarrollar materiales con durabilidad a largo plazo.

Síntesis de productos de fotociclación

El this compound se utiliza en reacciones de fotociclación para crear compuestos cíclicos. Estas reacciones son importantes para construir arquitecturas moleculares complejas que a menudo se encuentran en productos naturales y farmacéuticos .

Mecanismo De Acción

Target of Action

It has been used as a building block in materials synthesis due to its great potential .

Mode of Action

CBDA interacts with its targets primarily through its two carboxylic acid groups . These groups can easily connect with other molecules to form new materials . The cyclobutane ring in CBDA shows good chemical stability, being able to withstand acid and base treatments .

Biochemical Pathways

Cbda has been introduced into material synthesis, where it has shown potential for forming polymers . This CBDA can then be condensed with diols such as ethylene glycol, 1,3-propanediol, 1,4-butanediol, 1,5-pentanediol, and 1,6-hexanediol to obtain a series of cyclobutane-containing polymers .

Pharmacokinetics

Its stability under sunlight and heat suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of CBDA’s action are largely dependent on its application. In material synthesis, for example, CBDA-based polymers have shown comparable stability to PET (Polyethylene Terephthalate), a common plastic material .

Action Environment

Environmental factors can influence the action, efficacy, and stability of CBDA. For instance, CBDA shows outstanding stability both in sunlight and upon heating . This suggests that it can maintain its structure and function in a variety of environmental conditions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of cyclobutane-1,3-dicarboxylic acid typically involves the photodimerization of trans-cinnamic acid. This process is carried out by exposing trans-cinnamic acid to ultraviolet (UV) light, which induces a [2+2] cycloaddition reaction, forming the cyclobutane ring . The reaction conditions include:

Starting Material: trans-Cinnamic acid

Reaction Medium: Solid-state or solution

Light Source: UV light

Temperature: Room temperature or slightly elevated temperatures

Industrial Production Methods: In an industrial setting, the production of cyclobutane-1,3-dicarboxylic acid can be scaled up by optimizing the photodimerization process. This involves using large-scale UV reactors and ensuring consistent reaction conditions to achieve high yields and purity .

Análisis De Reacciones Químicas

Types of Reactions: cyclobutane-1,3-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxyl groups can be oxidized to form corresponding anhydrides or other oxidized derivatives.

Reduction: The carboxyl groups can be reduced to alcohols or aldehydes under appropriate conditions.

Substitution: The hydrogen atoms on the cyclobutane ring can be substituted with other functional groups through various substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (Li

Propiedades

IUPAC Name |

cyclobutane-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c7-5(8)3-1-4(2-3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYHYNUWZLKTEEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90178702 | |

| Record name | cis-Cyclobutane-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2398-16-5 | |

| Record name | cis-Cyclobutane-1,3-dicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002398165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Cyclobutane-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-(1s,3s)-cyclobutane-1,3-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential applications of cyclobutane-1,3-dicarboxylic acid (CBDA) derivatives in material science?

A: CBDA derivatives show promise as building blocks for degradable polymeric materials. Specifically, researchers have synthesized caffeic acid-derived CBDAs that exhibit photodegradability at specific wavelengths. [] This property makes them attractive for creating "green" polymers with controlled degradation properties.

Q2: Can cyclobutane-1,3-dicarboxylic acid be synthesized from renewable sources?

A: Yes, researchers have successfully synthesized a novel CBDA derivative, (1α,2α,3β,4β)-2,4-di(furan-2-yl)cyclobutane-1,3-dicarboxylic acid (CBDA-5), starting from furfural, a biomass-derived platform chemical. [] This synthesis pathway offers a renewable alternative to traditional petroleum-based routes.

Q3: Are there examples of cyclobutane-1,3-dicarboxylic acid derivatives being used as pharmaceutical precursors?

A: Yes, a caffeic acid-derived CBDA synthesized through a visible light-driven, solvent-free cycloaddition serves as a precursor to the natural product Shimobashiric acid C. [] This synthetic route opens up possibilities for the total synthesis and further investigation of Shimobashiric acid C and its potential biological activities.

Q4: What analytical techniques are commonly employed to study cyclobutane-1,3-dicarboxylic acid and its derivatives?

A4: Researchers utilize a range of analytical techniques to characterize CBDA and its derivatives. These include:

- High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS): This technique was used to determine the pharmacokinetic profile of 1,3-bis(4-((p-butoxycarbonyl)amino)benzamido)-2,4-bis(m-methoxy-p-(thiophene-2-methanoyl)phenyl)cyclobutane-1,3-dicarboxylic acid (Boc5), a novel glucose-like peptide-1 receptor (GLP-1R) agonist, in rats. []

- X-ray crystallography: This technique is essential for determining the solid-state structures of CBDA derivatives and understanding their packing arrangements, which is crucial for studying their solid-state reactivity and photochemical behavior. [, ]

Q5: Can cyclobutane-1,3-dicarboxylic acid be synthesized through electrochemical methods?

A: Yes, electrolytic oxidation offers a viable route for synthesizing specific CBDA derivatives. Researchers have demonstrated the electrochemical synthesis of 2,4-Dicarbomethoxybicyclobutane from the corresponding cyclobutane-1,3-dicarboxylic acid precursor. [] This highlights the potential of electrochemistry for accessing unique CBDA derivatives.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-Hydroxy-N3[(3,4-dimethoxy-6-nitrobenzylidene)amino]guanidine](/img/structure/B153555.png)

![Tetrazolo[1,5-a]pyridine](/img/structure/B153557.png)

![Thiazolo[4,5-c]pyridine-2-thiol](/img/structure/B153560.png)

![Thiazolo[4,5-h]isoquinolin-2-amine](/img/structure/B153563.png)